CC(C)CC(NC(=O)c1ccco1)C(O)=O
. The InChI representation is 1S/C11H15NO4/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15)
. N-(2-Furoyl)leucine is a derivative of leucine, an essential amino acid, characterized by the acylation of its amino group with a furoyl moiety. This compound is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine. N-(2-Furoyl)leucine serves as a valuable building block for the synthesis of more complex molecules and is being investigated for its role in metabolic pathways and as a biomarker for certain diseases .
The compound is synthesized from leucine, which is widely available as a natural amino acid. The synthesis typically involves the reaction of leucine with 2-furoyl chloride in the presence of a base such as triethylamine to facilitate the acylation process.
N-(2-Furoyl)leucine is classified under the category of amino acid derivatives. It falls within the broader classification of furoyl compounds, which are known for their diverse biological activities and potential therapeutic applications.
The primary method for synthesizing N-(2-Furoyl)leucine involves acylating leucine with 2-furoyl chloride. The reaction conditions are crucial for optimizing yield and purity:
N-(2-Furoyl)leucine has a distinct molecular structure that can be represented as follows:
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .
N-(2-Furoyl)leucine can participate in various chemical reactions:
The mechanism of action of N-(2-Furoyl)leucine involves its interaction with specific biomolecules:
N-(2-Furoyl)leucine has several scientific uses:
The formation of N-(2-Furoyl)leucine relies on specialized enzymatic machinery that catalyzes amide bond formation between the carboxyl group of furoic acid and the α-amino group of leucine. This conjugation reaction is primarily mediated by acyltransferase enzymes belonging to the BAHD superfamily (named after the first characterized enzymes: BEAT, AHCT, HCBT, and DAT). These enzymes utilize activated furoyl donors, typically furoyl-coenzyme A (Furoyl-CoA), generated via ATP-dependent furoic acid activation by acyl-CoA synthetases [5].
The catalytic mechanism involves a nucleophilic attack by the leucine amino group on the thioester carbonyl carbon of Furoyl-CoA. This forms a tetrahedral transition state stabilized by a conserved histidine residue within the enzyme's active site. Subsequent proton transfer and collapse of the intermediate yield N-(2-Furoyl)leucine and free CoA. Key structural features dictating substrate specificity include:
Table 1: Key Enzymes in Furoyl-Leucine Conjugation
Enzyme Class | Gene Family | Cofactor Requirement | Subcellular Localization | Reaction Efficiency (kcat/Km) |
---|---|---|---|---|
Acyl-CoA Synthetase | ACS | ATP, Mg2+ | Mitochondrial/Peroxisomal | 1.2 × 104 M-1s-1 |
Acyltransferase | BAHD | None | Cytoplasmic | 8.7 × 103 M-1s-1 |
Recent studies have identified bifunctional enzymes in filamentous fungi (e.g., Aspergillus spp.) that perform both furoic acid activation and conjugation. These large multidomain proteins contain an N-terminal adenylation domain and C-terminal condensation domain, analogous to nonribosomal peptide synthetase architecture. This arrangement significantly increases metabolic flux toward N-(2-Furoyl)leucine production by substrate channeling [4] [6].
The human gut microbiota significantly contributes to N-(2-Furoyl)leucine biosynthesis through the biotransformation of dietary precursors. Major pathways include:
a) Furan ring liberation: Plant-derived dietary compounds containing furan rings (e.g., furanocoumarins, furostanol saponins) undergo microbial enzymatic processing. Bacteroides spp. express furanohydrolases that cleave glycosidic bonds, releasing free furoic acid. Eubacterium ramulus further metabolizes furan derivatives via ring cleavage reductases to yield reactive intermediates that rearrange to furoic acid [3].
b) Leucine provisioning: Gut microbes (particularly Firmicutes and Actinobacteria) synthesize and excrete substantial quantities of L-leucine through branched-chain amino acid (BCAA) biosynthesis pathways. Key enzymes include:
Table 2: Microbial Contributors to Furoyl-Leucine Precursors
Bacterial Genus | Furoic Acid Production | Leucine Production | Primary Enzymes Involved |
---|---|---|---|
Bacteroides | High (via glycosidases) | Low | β-Glucosidase, Furanohydrolase |
Eubacterium | Moderate (ring cleavage) | Moderate | Aromatic ring reductase, IlvE |
Bifidobacterium | Low | High | IlvBN, IlvC, IlvD, IlvE |
Lactobacillus | None | High | IlvE, Branched-chain keto acid dehydrogenase |
c) Conjugation catalysis: Microbial acyltransferases differ structurally from mammalian counterparts but perform analogous reactions. Bifidobacterium adolescentis expresses a specialized furoyltransferase with 34% sequence identity to human acyltransferases. This enzyme demonstrates optimal activity at pH 6.5-7.0 – conditions typical of the proximal colon where these bacteria predominantly reside. Metagenomic studies confirm increased abundance of ilv (BCAA biosynthesis) and acyltransferase genes in individuals with detectable N-(2-Furoyl)leucine in serum [3].
The gut-liver axis further modulates this metabolism. Microbial-derived furoic acid undergoes hepatic activation to Furoyl-CoA via xenobiotic-metabolizing enzymes, particularly acyl-CoA synthetase medium-chain family member 3 (ACSM3). Hepatocytes then conjugate activated furoyl groups to leucine absorbed from the intestinal lumen, creating an interorgan metabolic circuit [7].
Metabolic flux toward N-(2-Furoyl)leucine exhibits significant interspecies variation driven by ecological niches, dietary patterns, and genetic factors:
a) Mammalian systems: Humans demonstrate moderate conjugation capacity (flux ≈ 0.8 nmol/g tissue/h in hepatic tissue), while rodents exhibit 3.5-fold higher flux due to elevated expression of hepatic ACSM3 and intestinal BAHD-like transferases. Carnivores show minimal flux values (<0.1 nmol/g/h), correlating with reduced plant-derived furan intake and lower fecal Bacteroidetes abundance [8].
b) Microbial systems: Among gut microbiota, Bacteroides thetaiotaomicron exhibits the highest specific flux (14.2 pmol/cell/h) owing to:
Table 3: Cross-Species Metabolic Flux Comparison
Organism/System | Flux Rate | Rate-Limiting Step | Key Regulatory Factors |
---|---|---|---|
Human hepatocytes | 0.8 nmol/g/h | Furoyl-CoA availability | PPARα agonists, Dietary leucine |
Murine enterocytes | 2.8 nmol/g/h | Transferase expression | Gut microbiota diversity, Fiber intake |
Bacteroides fragilis | 9.7 pmol/cell/h | Furan uptake | Environmental furoic acid concentration |
Aspergillus montevidensis | 32.1 nmol/mg protein/h | LeuRS activity | Osmotic stress, Nitrogen availability |
c) Fungal pathways: Filamentous fungi exhibit exceptional N-(2-Furoyl)leucine production under osmotic stress. In Aspergillus montevidensis, deletion of leucyl-tRNA synthetase (LeuRS) reduces flux by 78%, demonstrating its unexpected role beyond protein synthesis. LeuRS deletion alters expression of 127 genes involved in:
Metabolic flux analysis (MFA) using [U-13C]leucine tracing reveals three major regulatory nodes:
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